molecular formula C10H13N3 B13445610 7-(2-Aminoethyl)-2-methyl-2H-indazole

7-(2-Aminoethyl)-2-methyl-2H-indazole

Katalognummer: B13445610
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: NYANTKAZIYGTOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-Aminoethyl)-2-methyl-2H-indazole is an organic compound that belongs to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Aminoethyl)-2-methyl-2H-indazole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indazole derivatives.

    Functionalization: The indazole core is functionalized by introducing the aminoethyl group. This can be achieved through nucleophilic substitution reactions where an appropriate leaving group is replaced by the aminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Utilizing large reactors to carry out the functionalization and methylation reactions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

7-(2-Aminoethyl)-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The indazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, amines, and amides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-(2-Aminoethyl)-2-methyl-2H-indazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 7-(2-Aminoethyl)-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-(2-Aminoethyl)-2-methylquinoline: Similar in structure but with a quinoline core instead of an indazole core.

    7-(2-Aminoethyl)-2-methylbenzimidazole: Features a benzimidazole core.

    7-(2-Aminoethyl)-2-methylpyrrole: Contains a pyrrole ring instead of an indazole ring.

Uniqueness

7-(2-Aminoethyl)-2-methyl-2H-indazole is unique due to its specific indazole core, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H13N3

Molekulargewicht

175.23 g/mol

IUPAC-Name

2-(2-methylindazol-7-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-13-7-9-4-2-3-8(5-6-11)10(9)12-13/h2-4,7H,5-6,11H2,1H3

InChI-Schlüssel

NYANTKAZIYGTOG-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C=CC=C(C2=N1)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.